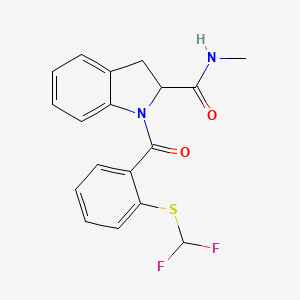

1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules and pharmaceuticals . The molecule also features a difluoromethylthio group attached to a benzoyl group, which could potentially influence its reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the difluoromethylthio group could potentially undergo various transformations under suitable conditions . The indoline and carboxamide groups might also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .Applications De Recherche Scientifique

Synthesis and Chemical Modification

Compounds similar to "1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide" are often subjects of chemical synthesis and modification research. For example, research on acylation of tertiary amides forming 1-acyloxyiminium salts and 1-acyloxyenamines indicates a broader interest in modifying carboxamide compounds to explore new chemical entities (Bottomley & Boyd, 1980). This type of research is foundational for discovering new compounds with potential applications in various scientific fields.

Potential Antibacterial Applications

The synthesis and characterization of compounds bearing similarities to the target compound, like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrate the potential antibacterial activity of such molecules. These studies often involve the crystallization, elemental analysis, and evaluation of their biological activities, indicating the broad interest in discovering new antibacterial agents (Adam et al., 2016).

Application in Organic Synthesis

Research on the iron-catalyzed ortho-alkylation of carboxamides showcases the utility of these compounds in the field of organic synthesis. The ability to achieve direct ortho-alkylation in high yields underlines the importance of such chemical transformations in developing new synthetic methodologies (Fruchey et al., 2014).

Enzyme Inhibition Studies

The exploration of carboxamides as enzyme inhibitors, such as the study on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, highlights the potential of similar compounds in medicinal chemistry and pharmaceutical research. These studies are aimed at designing and synthesizing molecules that can modulate the activity of specific enzymes, such as arginine methyltransferase 1 (CARM1), which is relevant in the context of therapeutic interventions (Allan et al., 2009).

Mécanisme D'action

Mode of Action

The compound contains a difluoromethylthio group, which has been shown to participate in various chemical reactions . The presence of this group could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Compounds containing a difluoromethylthio group have been associated with various biochemical processes .

Pharmacokinetics

The presence of the difluoromethylthio group could potentially influence these properties, as difluoromethylation has been associated with improved pharmacokinetic properties in some compounds .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(difluoromethylsulfanyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCUPCBXOGQECN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)

![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)

![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)

![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile](/img/structure/B2354878.png)

![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)

![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)